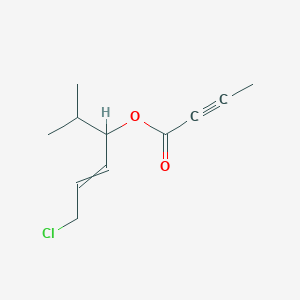

6-Chloro-2-methylhex-4-en-3-yl but-2-ynoate

Description

6-Chloro-2-methylhex-4-en-3-yl but-2-ynoate is an ester derivative characterized by a but-2-ynoate backbone substituted with a 6-chloro-2-methylhex-4-en-3-yl group. This compound combines multiple functional groups: a terminal alkyne (but-2-ynoate), an alkene (hex-4-ene), and a chlorine substituent. Its analogs, however, provide critical insights into its expected behavior.

Properties

CAS No. |

148680-95-9 |

|---|---|

Molecular Formula |

C11H15ClO2 |

Molecular Weight |

214.69 g/mol |

IUPAC Name |

(6-chloro-2-methylhex-4-en-3-yl) but-2-ynoate |

InChI |

InChI=1S/C11H15ClO2/c1-4-6-11(13)14-10(9(2)3)7-5-8-12/h5,7,9-10H,8H2,1-3H3 |

InChI Key |

MMJCSUNYNRJMGT-UHFFFAOYSA-N |

Canonical SMILES |

CC#CC(=O)OC(C=CCCl)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methylhex-4-en-3-yl but-2-ynoate typically involves the reaction of 6-chloro-2-methylhex-4-en-3-ol with but-2-ynoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as distillation or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methylhex-4-en-3-yl but-2-ynoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2-methylhex-4-en-3-yl but-2-ynoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methylhex-4-en-3-yl but-2-ynoate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(2-Benzo[6]thienyl)ethyl but-2-ynoate

- Structure: Features a benzo[b]thiophene moiety attached to the but-2-ynoate ester.

- Photochemical Reactivity: Irradiation in benzene with acetophenone yields naphtho[2,3-c]pyranone derivatives via sulfur elimination (18% yield) . Key Data:

- IR : Strong C=O absorption at 1725 cm⁻¹.

- NMR : Distinct deshielded methyl (δ 53.07) and alkene protons (δ 88.23) due to peri-carbonyl interactions .

- Differentiation: Unlike 6-chloro-2-methylhex-4-en-3-yl but-2-ynoate, the benzo[b]thienyl group facilitates aromatic interactions, influencing photoproduct regiochemistry.

Methyl but-2-ynoate

- Structure: Simplest but-2-ynoate ester (methyl substituent).

- Reactivity :

- Differentiation : The absence of complex substituents (e.g., chlorine, alkene) limits its reactivity compared to the target compound.

Data Table: Comparative Analysis of But-2-ynoate Derivatives

Research Findings and Mechanistic Insights

- This contrasts with methyl but-2-ynoate, which lacks such substituents . Steric and Electronic Influences: Bulky groups (e.g., benzo[b]thienyl) favor intramolecular reactions over intermolecular pathways, as seen in the photochemical behavior of 2-(2-Benzo[6]thienyl)ethyl but-2-ynoate .

- Reaction Pathways: Analogous but-2-ynoates undergo 2,3-addition mechanisms to avoid strained intermediates . The target compound likely follows similar pathways, with substituents dictating regioselectivity.

Biological Activity

6-Chloro-2-methylhex-4-en-3-yl but-2-ynoate, with the CAS number 148680-95-9, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

The molecular formula of 6-Chloro-2-methylhex-4-en-3-yl but-2-ynoate is with a molecular weight of approximately 214.69 g/mol. The compound features a chloro substituent and an alkyne functional group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 148680-95-9 |

| Molecular Formula | C11H15ClO2 |

| Molecular Weight | 214.69 g/mol |

| LogP | 2.37 |

Biological Activity Overview

Research indicates that compounds similar to 6-Chloro-2-methylhex-4-en-3-yl but-2-ynoate exhibit various biological activities including antimicrobial, anti-inflammatory, and potential anticancer properties. The specific biological activities of this compound are still under investigation, but preliminary studies suggest it may interact with biological systems in significant ways.

The mechanism by which 6-Chloro-2-methylhex-4-en-3-yl but-2-ynoate exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of the alkyne and chloro groups may allow for interactions with cellular targets such as enzymes and receptors, potentially modulating their activity.

Case Studies and Research Findings

- Antimicrobial Activity : Preliminary studies have shown that similar compounds exhibit antimicrobial properties against various bacterial strains. Research has focused on the structure-activity relationship (SAR) to determine how modifications influence efficacy against pathogens.

- Anti-inflammatory Properties : Some derivatives of compounds with similar structures have been reported to exhibit anti-inflammatory effects in vitro. These studies often involve assessing the inhibition of pro-inflammatory cytokines in cell cultures.

- Cytotoxicity Against Cancer Cells : A study published in the Journal of Organic Chemistry explored the cytotoxic effects of related compounds on cancer cell lines. Although specific data on 6-Chloro-2-methylhex-4-en-3-yl but-2-ynoate is limited, the findings suggest that structural analogs can induce apoptosis in certain cancer cells.

Summary of Research Findings

Research surrounding 6-Chloro-2-methylhex-4-en-3-yl but-2-ynoate is still emerging, with several studies indicating promising biological activities:

| Study Focus | Findings |

|---|---|

| Antimicrobial | Similar compounds show efficacy against bacteria |

| Anti-inflammatory | Potential to inhibit cytokine production |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.